Isomalathion

説明

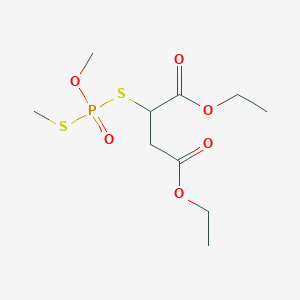

Structure

2D Structure

3D Structure

特性

IUPAC Name |

diethyl 2-[methoxy(methylsulfanyl)phosphoryl]sulfanylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(13,14-3)18-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQDGVLVYVULMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)SP(=O)(OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O6PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058363 | |

| Record name | Isomalathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3344-12-5 | |

| Record name | Isomalathion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3344-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomalathion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003344125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isomalathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOMALATHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XEP5P83AO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isomalathion chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomalathion, a potent isomer of the widely used organophosphate insecticide malathion, presents a significant area of study due to its heightened toxicity and distinct chemical properties. This technical guide provides an in-depth analysis of this compound, focusing on its chemical structure, physicochemical properties, synthesis, analytical determination, and toxicological profile. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data presented for clear and effective comparison.

Chemical Structure and Identification

This compound is the S-methyl isomer of malathion, formed through the thermal isomerization of the parent compound.[1] This structural rearrangement involves the migration of a methyl group from a methoxy to a thiolo sulfur atom, resulting in a significantly more potent acetylcholinesterase inhibitor.

The canonical SMILES representation of this compound is CCOC(=O)CC(C(=O)OCC)SP(=O)(OC)SC.[2] this compound possesses two chiral centers, one at the carbon atom in the succinate moiety and another at the phosphorus atom, leading to the existence of four stereoisomers.[3]

Key Identifiers:

| Identifier | Value |

| IUPAC Name | diethyl 2-[methoxy(methylsulfanyl)phosphoryl]sulfanylbutanedioate[2] |

| CAS Number | 3344-12-5 |

| Molecular Formula | C₁₀H₁₉O₆PS₂[2] |

| Molecular Weight | 330.36 g/mol [2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its environmental fate, designing analytical methods, and developing safe handling procedures.

| Property | Value | Reference |

| Density | 1.273 g/cm³ | [4] |

| Boiling Point | 413.6 °C at 760 mmHg | [4] |

| Flash Point | 61 °C (141.8 °F) | [5] |

| Water Solubility | 145 mg/L (for malathion, as a proxy) | [6] |

| logP | Not explicitly found for this compound; Malathion logP is 2.36-2.89 | [6] |

| Vapor Pressure | Not explicitly found for this compound; Malathion vapor pressure is 3.1 mPa at 20°C | [3] |

| pKa (Strongest Basic) | -6.8 (Predicted for Malathion) | |

| Storage Temperature | -20°C | [5] |

Synthesis and Formation

This compound is primarily known as a toxic impurity in technical-grade malathion, formed during its synthesis or upon storage, particularly at elevated temperatures.[1][7] The isomerization of malathion to this compound is a critical consideration in the production and storage of malathion formulations.

General Synthesis via Thermal Isomerization

While not a typical synthetic target due to its toxicity, the formation of this compound from malathion can be described as follows:

Protocol:

-

Starting Material: High-purity malathion.

-

Condition: Heat the malathion sample in an inert atmosphere to prevent oxidative degradation. The rate of isomerization is temperature-dependent. Storage at temperatures above ambient, for instance, at 40°C, has been shown to increase the formation of this compound.[8]

-

Monitoring: The progress of the isomerization can be monitored using analytical techniques such as HPLC or ³¹P-NMR to quantify the decreasing concentration of malathion and the increasing concentration of this compound.

-

Purification: If isolation of this compound is required for research purposes, it can be separated from the remaining malathion and other byproducts using preparative chromatography.

Synthesis of Stereoisomers

The synthesis of individual this compound stereoisomers is a more complex process that has been accomplished for research purposes to investigate their differential biological activities.

Methodology Overview:

The synthesis of the four stereoisomers of this compound has been achieved through two primary pathways:

-

S-methylation: This involves the resolution of des-methyl malathion thioacids using alkaloid salts, followed by S-methylation.[9]

-

Reaction with Chiral Malate: This pathway utilizes the reaction of resolved alkaloid salts of O,S-dimethyl phosphorothioic acid with the triflate of (R)- or (S)-diethyl malate.[9]

The absolute configurations of the resulting stereoisomers can be determined by X-ray crystallographic analysis of the precursor alkaloid salts.[10]

Analytical Methods

Accurate and sensitive analytical methods are essential for the detection and quantification of this compound, particularly as an impurity in malathion products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of this compound.

Experimental Protocol (Adapted from Cheminova Analytical Method VAM 005-03):

-

Principle: this compound is separated by reversed-phase HPLC and quantified by UV detection using an external standard.

-

Instrumentation:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with a lower concentration of acetonitrile and gradually increasing it.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Column Temperature: 30 - 40 °C.

-

Detection Wavelength: 215 nm.

-

Standard Preparation: A stock solution of this compound reference standard is prepared in the mobile phase and serially diluted to create a calibration curve.

-

Sample Preparation: The malathion sample is accurately weighed and dissolved in the mobile phase. The solution may require filtration before injection.

-

Analysis: The prepared sample is injected into the HPLC system, and the peak area corresponding to this compound is compared against the calibration curve for quantification.

Gas Chromatography (GC)

GC coupled with a flame photometric detector (FPD) or a mass spectrometer (MS) is another effective method for this compound analysis.

³¹P-Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy

³¹P-NMR offers a direct and quantitative method for the determination of this compound in malathion formulations without the need for chromatographic separation.

Experimental Protocol:

-

Principle: The distinct phosphorus environments in malathion and this compound result in different chemical shifts in the ³¹P-NMR spectrum, allowing for their differentiation and quantification.

-

Instrumentation: NMR spectrometer.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

Analysis: The ³¹P-NMR spectrum is acquired. The chemical shift for malathion is typically around 64 ppm, while this compound exhibits a signal around 57 ppm. The relative integrals of these peaks correspond to their molar ratio in the sample.

Toxicology and Mechanism of Action

This compound is significantly more toxic than malathion.[1] Its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.

Acetylcholinesterase Inhibition

Inhibition of AChE by this compound leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of the nervous system and potentially lethal consequences.[8]

Signaling Pathway: Cholinergic Synapse

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H19O6PS2 | CID 91529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Malathion (Ref: OMS 1) [sitem.herts.ac.uk]

- 4. cdn.who.int [cdn.who.int]

- 5. ISO-MALATHION CAS#: 3344-12-5 [m.chemicalbook.com]

- 6. Malathion Technical Fact Sheet [npic.orst.edu]

- 7. labelsds.com [labelsds.com]

- 8. journals.plos.org [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, absolute configuration, and analysis of malathion, malaoxon, and this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unwanted Transformation: A Technical Guide to the Isomerization of Malathion to Isomalathion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical transformation of malathion into its more toxic isomer, isomalathion. The formation of this compound is a critical concern in the manufacturing, storage, and application of malathion-containing products due to its significantly increased toxicity. This document details the underlying mechanism, influencing factors, quantitative data on its formation, and detailed experimental protocols for its analysis.

The Core Mechanism: An Intramolecular Rearrangement

The formation of this compound from malathion is a classic example of a thiono-thiolo rearrangement, a well-documented isomerization reaction in organothiophosphate compounds.[1] This transformation is primarily induced by thermal energy.[2] The core of the reaction involves the intramolecular migration of a methyl group from a methoxy substituent on the phosphorus atom to the thiono sulfur atom.

This rearrangement converts the phosphorodithioate structure of malathion (with a P=S, thiono bond) into the phosphorothiolate structure of this compound (with a P=O, thiolo bond).[1] A significant consequence of this isomerization is the creation of a new chiral center at the phosphorus atom in this compound.[3]

P=S (Thiono) → P=O (Thiolo)

>] } } caption: "Isomerization of Malathion to this compound."

Factors Influencing this compound Formation

Several factors can influence the rate and extent of this compound formation. Understanding these is crucial for minimizing its presence in commercial formulations and research settings.

-

Temperature: Elevated temperature is the most significant factor accelerating the isomerization of malathion.[2] Storage of malathion at high temperatures can lead to the formation of this compound.[2]

-

Storage Time: The formation of this compound can occur during long-term storage of malathion products.

-

Formulation Composition: The inert ingredients, such as carriers and surfactants, used in malathion formulations can significantly impact the rate of this compound formation. Studies have shown that the type of carrier material can influence the amount of this compound formed during storage at elevated temperatures.

-

Humidity: The relative humidity of the storage environment can also play a role in the formation of this compound.

Quantitative Analysis of this compound Formation

The conversion of malathion to this compound generally follows first-order kinetics.[1] The rate of this conversion is highly dependent on temperature. The following tables summarize quantitative data on the thermal degradation of malathion, which includes its isomerization to this compound.

Table 1: Thermal Degradation of Undiluted Malathion in Aerosols

| Temperature (°C) | Malathion Residue (µg/mL) |

| 121 | 1.76 |

| 343 | 1.46 |

| 427 | 1.06 |

| 482 | 0.49 |

| 538 | 0.34 |

| 566 | 0.21 |

Data adapted from a study on the degradation of malathion in thermally generated aerosols.[2]

Table 2: Thermal Degradation of Malathion (Diluted in Fuel Oil) in Aerosols

| Temperature (°C) | Malathion Residue (µg/mL) |

| 288 | 0.14 |

| 427 | 0.01 |

| 510 | 0.02 |

Data adapted from the same study, showing the effect of dilution on thermal degradation.[2]

It is important to note that while these tables show the degradation of malathion at high temperatures, the isomerization to this compound is a key component of this process, especially at temperatures around 150°C and above.[2]

Experimental Protocols

Accurate quantification of this compound in malathion samples is essential for quality control and research. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.

Protocol: Determination of this compound in Malathion Formulations by HPLC-UV

This protocol is adapted from established methods for the analysis of this compound.[4][5]

1. Principle: this compound is separated from malathion and other impurities by reversed-phase HPLC and quantified by UV detection using an external standard.

2. Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound reference standard

-

Malathion formulation sample (e.g., Technical Concentrate (TC), Dustable Powder (DP), Emulsifiable Concentrate (EC))

3. Instrumentation:

-

HPLC system with a binary pump, autosampler, and UV detector

-

Analytical column: C18 reversed-phase column (e.g., Phenomenex Sphereclone ODS2, 5 µm, 120 mm x 4.6 mm)[4]

-

Guard column with corresponding packing material

4. Preparation of Solutions:

-

Mobile Phase: Prepare a suitable gradient of acetonitrile and water.

-

Standard Solutions:

-

Accurately weigh approximately 0.1 g of this compound reference standard into a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with 75% v/v acetonitrile/water to create a stock solution.[4]

-

Prepare a series of working standards by serial dilution of the stock solution with 75% v/v acetonitrile/water.[4]

-

-

Sample Solutions:

-

For Technical Material (TC): Accurately weigh about 0.3 g of the sample into a suitable container. Add 10 mL of 75% v/v acetonitrile/water, mix well, and inject into the HPLC.[4]

-

For Dustable Powders (DP): Accurately weigh an amount of the sample containing about 0.3 g of malathion. Add 10 mL of 75% v/v acetonitrile/water, sonicate for 10 minutes, and centrifuge. Inject the supernatant.[4]

-

For Emulsifiable Concentrates (EC): Accurately weigh an amount of the sample containing about 0.06 g of malathion. Add 10 mL of 75% v/v acetonitrile/water and sonicate for 10 minutes before injection.[4]

-

5. HPLC Conditions:

-

Flow Rate: 1.0 - 2.0 mL/min

-

Injection Volume: 10 - 20 µL

-

UV Detection Wavelength: 220 nm[6]

-

Column Temperature: Ambient or controlled (e.g., 25°C)

-

Gradient Program: A typical gradient might start at 40% acetonitrile, ramp up to 95%, hold, and then return to the initial conditions to re-equilibrate the column.[4]

6. Analysis and Calculation:

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the sample solutions.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the concentration of this compound in the sample using the calibration curve.

References

- 1. tandfonline.com [tandfonline.com]

- 2. biodiversitylibrary.org [biodiversitylibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. fao.org [fao.org]

- 5. extranet.who.int [extranet.who.int]

- 6. Kinetic analysis suggests that malathion at low environmental exposures is not toxic to humans - PMC [pmc.ncbi.nlm.nih.gov]

The Toxicological Landscape of Isomalathion: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isomalathion, a significant impurity and degradation product of the widely used organophosphate insecticide malathion, presents a considerable toxicological concern due to its potent inhibition of acetylcholinesterase (AChE) and other esterases. This technical guide provides a comprehensive overview of the toxicological effects of this compound exposure, detailing its mechanisms of action, summarizing quantitative toxicity data, and providing explicit experimental protocols for its assessment. Visualizations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of its toxicological profile.

Introduction

This compound is formed from its parent compound, malathion, through isomerization, a process that can be accelerated by heat and storage.[1][2] This conversion is of toxicological significance as this compound is substantially more toxic than malathion itself.[2] The increased toxicity is primarily attributed to its potent and often irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] This guide delves into the multifaceted toxicological effects of this compound, providing researchers and drug development professionals with the critical information needed to understand and evaluate its risks.

Mechanism of Action

The primary mechanism of this compound's toxicity is the inhibition of acetylcholinesterase. This leads to an accumulation of acetylcholine at cholinergic synapses, resulting in a state of excessive stimulation of muscarinic and nicotinic receptors, a condition known as cholinergic crisis.[3][4][5] Symptoms of cholinergic crisis are widespread, affecting numerous bodily systems and can include increased salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome).[4] Severe poisoning can lead to respiratory failure, paralysis, and death.[4]

Beyond its effects on AChE, this compound is also a potent inhibitor of carboxylesterases, enzymes that play a crucial role in the detoxification of malathion and its toxic metabolite, malaoxon.[3][6][7] By inhibiting these detoxifying enzymes, this compound can potentiate the toxicity of malathion.

Recent research also points to the induction of oxidative stress as another significant mechanism of this compound's toxicity.[8][9] Exposure can lead to the generation of reactive oxygen species (ROS), resulting in lipid peroxidation and cellular damage.[8]

Quantitative Toxicological Data

The toxicity of this compound has been quantified through various in vivo and in vitro studies. The following tables summarize key toxicological parameters.

Table 1: In Vivo Acute Toxicity of this compound

| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Rat | Oral | 89 | [10] |

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition by this compound Stereoisomers

| Enzyme Source | Isomer | IC50 | Reference(s) |

| Hen Brain | (1R, 3R) | 89.3 nM | [11] |

| Hen Brain | (1S, 3S) | 1354 nM | [11] |

| Bovine Erythrocyte (Free) | Racemic | (3.2 ± 0.3) x 10⁻⁶ M | [5] |

| Bovine Erythrocyte (Immobilized) | Racemic | (2.7 ± 0.2) x 10⁻⁶ M | [5] |

Table 3: In Vitro Cytotoxicity of this compound

| Cell Line | Exposure Time | Effect | Concentration | Reference(s) |

| HepaRG | 24 hours | Reduced Cell Viability | Starting at 100 µM | [12] |

| HepaRG | Not Specified | Caspase-3 Activation | Starting at 5 µM | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's toxicity. The following sections provide protocols for key experiments.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the inhibitory potency of compounds against AChE.

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

Procedure:

-

Preparation of Reagents: Prepare fresh solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare serial dilutions of the this compound stock solution.

-

Reaction Setup: In a 96-well plate, add the following to each well in the specified order:

-

Phosphate buffer

-

This compound solution at various concentrations (or solvent for control)

-

AChE solution

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the DTNB solution to all wells, followed by the ATCI solution to initiate the enzymatic reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes) using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percentage of inhibition relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]

In Vitro Micronucleus Assay for Genotoxicity

This assay is used to detect the potential of a substance to cause chromosomal damage.

Materials:

-

Cultured mammalian cells (e.g., Chinese Hamster Lung (CHL) cells or human peripheral blood lymphocytes)

-

Cell culture medium and supplements

-

This compound stock solution

-

Cytochalasin B (to block cytokinesis)

-

Fixative solution (e.g., methanol:acetic acid)

-

Staining solution (e.g., Giemsa or a fluorescent DNA stain like DAPI)

-

Microscope slides

-

Microscope with appropriate filters

Procedure:

-

Cell Culture and Treatment: Culture the cells to an appropriate confluency. Treat the cells with various concentrations of this compound, a positive control (e.g., mitomycin C), and a negative control (solvent) for a defined period (e.g., 3-24 hours). If metabolic activation is being assessed, a supplementary metabolic activation system (S9 mix) should be included.

-

Cytokinesis Block: Add cytochalasin B to the cultures to arrest cell division at the binucleated stage. The incubation time will depend on the cell cycle length.

-

Harvesting and Slide Preparation: Harvest the cells by trypsinization (for adherent cells) or centrifugation. Treat the cells with a hypotonic solution to swell the cytoplasm. Fix the cells using a fixative solution. Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

-

Staining: Stain the slides with a suitable DNA stain to visualize the nuclei and micronuclei.

-

Scoring: Under a microscope, score a predetermined number of binucleated cells (e.g., 1000-2000) for the presence of micronuclei. Micronuclei are small, separate nuclei in the cytoplasm of the cell.

-

Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the negative control group. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive genotoxic effect.[2][14]

In Vivo Acute Oral Toxicity Study in Rodents

This study determines the median lethal dose (LD50) of a substance.

Materials:

-

Rodents (e.g., rats or mice), typically of a single strain, age, and sex.

-

This compound formulation suitable for oral administration (e.g., dissolved in corn oil).

-

Gavage needles.

-

Animal housing and care facilities.

Procedure:

-

Animal Acclimation: Acclimate the animals to the laboratory conditions for at least 5 days before the study.

-

Dose Administration: Divide the animals into several dose groups, including a control group receiving the vehicle only. Administer a single oral dose of this compound to each animal via gavage. The dose levels should be selected to span a range that is expected to cause mortality in some, but not all, animals.

-

Observation: Observe the animals for signs of toxicity and mortality at regular intervals for at least 14 days. Record all clinical signs, including changes in behavior, appearance, and physiological functions.

-

Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy on all animals (including those that died during the study) to identify any treatment-related abnormalities.

-

Data Analysis: Use appropriate statistical methods (e.g., probit analysis) to calculate the LD50 value and its confidence limits based on the mortality data.

Signaling Pathways and Logical Relationships

The toxicological effects of this compound can be visualized through signaling pathways and logical flow diagrams.

Acetylcholinesterase Inhibition and Cholinergic Crisis

The primary toxic mechanism of this compound is the disruption of cholinergic neurotransmission.

This compound-Induced Oxidative Stress

This compound exposure can lead to cellular oxidative stress through the generation of reactive oxygen species.

Experimental Workflow for In Vitro Toxicity Assessment

A logical workflow for assessing the in vitro toxicity of this compound is presented below.

Conclusion

This compound poses a significant toxicological threat, primarily through its potent inhibition of acetylcholinesterase and carboxylesterases, and the induction of oxidative stress. Its toxicity is markedly greater than that of its parent compound, malathion, highlighting the importance of monitoring its presence in commercial formulations. The stereochemistry of this compound also plays a critical role in its inhibitory potency. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to assess the risks associated with this compound exposure and to develop strategies for mitigation and treatment. A thorough understanding of its toxicological profile is essential for ensuring human and environmental safety.

References

- 1. fao.org [fao.org]

- 2. voltaelevators.com [voltaelevators.com]

- 3. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cholinergic crisis - Wikipedia [en.wikipedia.org]

- 5. Cholinergic Crisis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A protocol for the in vitro micronucleus test. I. Contributions to the development of a protocol suitable for regulatory submissions from an examination of 16 chemicals with different mechanisms of action and different levels of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Malathion detoxification by human hepatic carboxylesterases and its inhibition by this compound and other pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Curcumin Mitigates Malathion-Induced Renal Injury: Suppression of Apoptosis and Modulation of NF-κβ/TNF-α and Nrf2, and HO-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. aphis.usda.gov [aphis.usda.gov]

- 11. Molecular Physicochemical Properties of Selected Pesticides as Predictive Factors for Oxidative Stress and Apoptosis-Dependent Cell Death in Caco-2 and HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impact of this compound on malathion cytotoxicity and genotoxicity in human HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. [Induction of micronucleus by organophosphorus pesticides both in vivo and in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

Isomalathion Degradation in the Environment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isomalathion, a potent impurity and degradation product of the widely used organophosphate insecticide malathion, presents a significant environmental and toxicological concern due to its higher toxicity. Understanding its environmental fate is crucial for accurate risk assessment and the development of effective remediation strategies. This technical guide provides a comprehensive overview of the known degradation pathways of this compound in the environment, drawing heavily on the more extensive research available for its parent compound, malathion, due to a notable scarcity of specific quantitative data for this compound itself. The primary degradation routes include chemical hydrolysis, microbial biodegradation, and photodegradation, leading to the formation of various metabolites. This guide summarizes available quantitative data, details relevant experimental protocols, and provides visual diagrams of the degradation pathways to aid researchers in this field.

Introduction

This compound is an isomer of malathion that can form during the manufacturing process or through the degradation of malathion in the environment, particularly under certain storage conditions.[1] It is a more potent inhibitor of acetylcholinesterase, the enzyme crucial for nerve function, making it significantly more toxic than malathion itself.[1] Therefore, the presence and persistence of this compound in the environment are of considerable concern. The degradation of this compound, much like its parent compound, is governed by a combination of abiotic and biotic processes.

Primary Degradation Pathways

The environmental degradation of this compound is understood to proceed through three main pathways: chemical hydrolysis, microbial degradation, and photodegradation. These processes can occur simultaneously and are influenced by various environmental factors such as pH, temperature, microbial population, and sunlight intensity.

Chemical Hydrolysis

Hydrolysis is a major abiotic degradation pathway for organophosphate esters like this compound, involving the cleavage of ester bonds by water. The rate of hydrolysis is highly dependent on pH and temperature. While specific kinetic data for this compound is limited, studies on malathion show that hydrolysis is significantly faster under alkaline conditions.[2][3][4] It is presumed that this compound follows a similar trend.

The primary products of malathion hydrolysis are malathion monocarboxylic acid (MCA) and malathion dicarboxylic acid (DCA), which are less toxic than the parent compound.[5] It is expected that this compound hydrolysis would yield analogous mono- and dicarboxylic acid derivatives.

Microbial Degradation

Biodegradation by microorganisms is a critical process for the detoxification of organophosphate pesticides in soil and water.[5] Various bacterial and fungal species have been identified that can utilize malathion as a source of carbon and phosphorus.[6] The primary mechanism is enzymatic hydrolysis, mediated by carboxylesterases and phosphatases, leading to the formation of malathion mono- and dicarboxylic acids.[5] While specific studies on the microbial degradation of this compound are scarce, it is reasonable to assume that similar enzymatic pathways are involved.

Photodegradation

Photodegradation involves the breakdown of chemical compounds by light energy. Studies comparing the photodegradation of malathion and this compound have shown that their degradation kinetics are similar under UV photolysis (at 254 nm) and TiO₂ photocatalysis (at 355 nm).[7][8] This suggests that photolytic processes contribute to the degradation of this compound in the environment, particularly in the upper layers of water bodies and on surfaces exposed to sunlight. The degradation products can include oxidation and isomerization products.[7]

Quantitative Degradation Data

A significant knowledge gap exists regarding the specific degradation kinetics of this compound. The majority of available quantitative data pertains to malathion. The following tables summarize the degradation half-lives for malathion under various conditions, which can serve as a proxy for estimating the persistence of this compound in the absence of direct data.

Table 1: Half-life of Malathion in Water

| pH | Temperature (°C) | Half-life (days) | Reference(s) |

| 5 | 25 | 107 | [5] |

| 6.1 | 6 | 212 | [2] |

| 6.2 | - | >3 | [5] |

| 7 | 25 | 6.21 | [5] |

| 7 | 4 | 68.6 | [2] |

| 7.3 | 6 | 55 | [2] |

| 7.3 | 22 | 19 | [2] |

| 7.4 | 20 | 10.5 | [7] |

| 7.4 | 37.5 | 1.3 | [7] |

| 8 | 20 | - | [3] |

| 8.1 | 22 | 6 | [2] |

| 8.16 | - | 1.65 | [2] |

| 9 | 25 | 0.5 | [3] |

| 11 | - | ~1 | [5] |

| 12 | - | Instantaneous | [5] |

Table 2: Half-life of Malathion in Soil

| Soil Type | Condition | Half-life (days) | Reference(s) |

| General | Aerobic | 0.2 - 2 | [3] |

| Sandy Loam | - | 173 (Photolysis) | [3] |

| Hawaiian Soil | Lab | 8.2 hours | [5] |

| Hawaiian Soil | Field | 2 hours | [5] |

| Flooded Soil | Anaerobic | 2.5 | [3] |

Experimental Protocols

This section outlines general methodologies for studying the degradation of this compound, adapted from established protocols for malathion and other pesticides.

Hydrolysis Study

Objective: To determine the rate of hydrolytic degradation of this compound as a function of pH.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at a minimum of three pH values (e.g., pH 5, 7, and 9).

-

Spiking: Add a stock solution of this compound in a water-miscible solvent to the buffer solutions to achieve a known initial concentration. The volume of the organic solvent should be minimal to avoid co-solvent effects.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined time intervals, collect aliquots from each solution.

-

Analysis: Immediately analyze the samples for the concentration of this compound and its potential degradation products (e.g., mono- and dicarboxylic acids) using a validated analytical method such as HPLC-UV or LC-MS/MS.

-

Data Analysis: Plot the concentration of this compound versus time and determine the degradation rate constant and half-life for each pH value, typically assuming first-order kinetics.

Soil Degradation Study (Aerobic)

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic conditions.

Methodology:

-

Soil Characterization: Use well-characterized soil, noting its texture, organic matter content, pH, and microbial biomass.

-

Spiking: Treat the soil with a solution of this compound to achieve a desired concentration.

-

Incubation: Incubate the treated soil in the dark at a constant temperature and moisture content (e.g., 40-60% of water holding capacity). Ensure aerobic conditions by allowing for air exchange.

-

Sampling: At various time points, collect soil samples.

-

Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent.

-

Analysis: Analyze the extracts using a suitable analytical method (e.g., GC-MS or LC-MS/MS) to quantify the parent compound and identify degradation products.

-

Data Analysis: Calculate the dissipation time for 50% (DT50) of the applied this compound.

Photodegradation Study

Objective: To determine the rate of photodegradation of this compound in an aqueous solution.

Methodology:

-

Solution Preparation: Prepare an aqueous solution of this compound of known concentration.

-

Irradiation: Irradiate the solution with a light source that simulates sunlight (e.g., a xenon arc lamp) or with a specific UV wavelength. Maintain a constant temperature.

-

Control: Prepare a dark control by wrapping an identical sample in aluminum foil and incubating it under the same conditions.

-

Sampling: Collect samples from both the irradiated and dark control solutions at set time intervals.

-

Analysis: Analyze the samples to determine the concentration of this compound.

-

Data Analysis: Compare the degradation rates in the light and dark to determine the contribution of photolysis. Calculate the photodegradation rate constant and half-life. The quantum yield can be determined if the light intensity is measured.

Analytical Methods

The accurate quantification of this compound and its degradation products is essential for environmental fate studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most common analytical techniques.

Table 3: Analytical Methods for this compound and its Metabolites

| Technique | Detector | Column | Mobile Phase/Carrier Gas | Key Aspects | Reference(s) |

| HPLC | UV/DAD | Reversed-phase (e.g., ODS2, C18) | Acetonitrile/water gradient | Good for routine quantification of this compound. | [2][4] |

| LC-MS/MS | MS/MS | Reversed-phase (e.g., Phenyl-hexyl) | Methanol/water with acetic acid | High sensitivity and specificity for identifying and quantifying metabolites. | [9] |

| GC | FPD/MS | Capillary column (e.g., DB-5) | Helium | Suitable for volatile and thermally stable compounds. | [8] |

Visualization of Degradation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways of malathion, which are presumed to be analogous for this compound.

Conclusion and Future Directions

While the environmental degradation of this compound is presumed to follow similar pathways to its parent compound, malathion, there is a critical need for specific research on this compound itself. The higher toxicity of this compound necessitates a thorough understanding of its environmental persistence and fate. Future research should focus on:

-

Determining the degradation kinetics (half-lives and rate constants) of this compound in various environmental matrices (soil, water, sediment) under a range of pH, temperature, and microbial conditions.

-

Identifying and quantifying the specific degradation products of this compound to assess their toxicological relevance.

-

Investigating the role of specific microbial species and enzymes in the biodegradation of this compound.

-

Elucidating the quantum yield of this compound photodegradation to better model its fate in sunlit environments.

Generating this data will enable more accurate environmental risk assessments and the development of targeted remediation strategies for this compound contamination.

References

- 1. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. Guidelines for Canadian drinking water quality – Malathion: Exposure considerations - Canada.ca [canada.ca]

- 4. benchchem.com [benchchem.com]

- 5. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Comparison of photocatalysis and photolysis of malathion, this compound, malaoxon, and commercial malathion--products and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. HPLC-MS/MS Method for the Measurement of Insecticide Degradates in Baby Food - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Factors Influencing the Isomerization of Malathion to Isomalathion

Audience: Researchers, scientists, and drug development professionals.

Abstract

Malathion is one of the most widely utilized organophosphate insecticides, valued for its efficacy and relatively low mammalian toxicity. This perceived safety is primarily due to rapid detoxification by carboxylesterase enzymes in mammals. However, under certain conditions, malathion can isomerize to isomalathion, a significantly more toxic impurity. This compound is a potent inhibitor of both acetylcholinesterase and the very carboxylesterases responsible for detoxifying malathion, leading to a dramatic increase in toxicity. This guide provides a comprehensive technical overview of the core factors that influence this critical isomerization process, including temperature, pH, formulation, and storage conditions. It summarizes quantitative data, details relevant experimental protocols, and presents visual diagrams of the chemical pathways and influencing factors to offer a thorough resource for professionals in the field.

Introduction: The Malathion-Isomalathion Relationship

Malathion, an organophosphorothioate insecticide, functions by inhibiting the acetylcholinesterase (AChE) enzyme after being metabolically activated to its oxygen analog, malaoxon.[1][2] In mammals and birds, the presence of carboxylesterase enzymes allows for rapid degradation of malathion, accounting for its selective and relatively low toxicity to these species.[3][4]

However, the stability of malathion is a significant concern, as it can undergo thermal or chemically induced isomerization to form S-(1,2-dicarbethoxyethyl) O,S-dimethyl phosphorodithioate, commonly known as this compound.[5][6] This impurity is substantially more toxic than its parent compound.[5][7] The increased toxicity stems from two key mechanisms: this compound is a direct and potent inhibitor of AChE, and it also inhibits the carboxylesterase enzymes that are crucial for detoxifying malathion itself.[7][8] This dual action can lead to the accumulation of toxic metabolites and severe cholinergic effects. A notable incident in 1976 saw numerous malaria workers in Pakistan poisoned due to the high this compound content in the malathion formulation they were using.[5][6][7]

Understanding and controlling the factors that promote this isomerization is therefore paramount for ensuring the safety and efficacy of malathion-containing products.

The Chemical Transformation: From Phosphorothionate to Phosphorothiolate

The isomerization of malathion to this compound is a chemical rearrangement where the phosphorothionate structure (P=S) of malathion converts to a phosphorothiolate (P=O) structure.[6] This involves the migration of a methyl group from an oxygen atom to the sulfur atom.

-

Malathion: S-(1,2-dicarbethoxyethyl) O,O-dimethyl phosphorodithioate

-

This compound: S-(1,2-dicarbethoxyethyl) O,S-dimethyl phosphorodithioate

The critical consequence of this rearrangement is the formation of a reactive P=O moiety in this compound, which allows it to directly inhibit acetylcholinesterase without needing prior metabolic activation, unlike malathion.[6]

References

- 1. What is the mechanism of Malathion? [synapse.patsnap.com]

- 2. Malathion - Wikipedia [en.wikipedia.org]

- 3. Malathion Technical Fact Sheet [npic.orst.edu]

- 4. Chemoenzymatic resolution of rac-malathion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.plos.org [journals.plos.org]

- 8. Impact of this compound on malathion cytotoxicity and genotoxicity in human HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Isomalathion: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomalathion, an isomer of the widely used organophosphate insecticide malathion, is a significant impurity that can form during the synthesis or storage of malathion, particularly at elevated temperatures.[1] Its presence is of considerable toxicological concern as it is a more potent inhibitor of acetylcholinesterase (AChE) than malathion itself.[1] This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, synthesis, analytical determination, and mechanism of toxicity. Detailed experimental protocols for its analysis and a visualization of its interaction with acetylcholinesterase are included to support research and development activities in toxicology and drug development.

Core Properties of this compound

This compound is characterized by the following molecular and physical properties:

| Property | Value | Reference |

| CAS Number | 3344-12-5 | [2][3] |

| Molecular Formula | C₁₀H₁₉O₆PS₂ | [2][4] |

| Molecular Weight | 330.36 g/mol | [2][4] |

| Density | 1.273 g/cm³ | [3] |

| Boiling Point | 413.6 °C at 760 mmHg | [3] |

| Flash Point | 203.9 °C | [3] |

Synthesis and Formation

This compound is primarily formed as an impurity during the manufacturing process of malathion or through the thermal isomerization of malathion during storage.[1] The synthesis of malathion involves the reaction of O,O-dimethyldithiophosphoric acid with diethyl maleate.[5] However, side reactions and subsequent rearrangement can lead to the formation of this compound.

Several synthetic routes have been developed for the specific preparation of this compound enantiomers and stereoisomers for research purposes. These methods often involve the use of chiral starting materials, such as (R)- or (S)-malic acid, and may employ resolving agents like strychnine to separate stereoisomers.[4] Two primary pathways for the synthesis of this compound stereoisomers include:

-

S-methylation: This involves the S-methylation of resolved alkaloid salts of des-methyl malathion thioacids.

-

Reaction with diethyl malate triflate: This pathway involves the reaction of resolved alkaloid salts of O,S-dimethyl phosphorothioic acid with the triflate of (R)- or (S)-diethyl malate.[6]

Analytical Methodologies

The accurate detection and quantification of this compound are crucial for quality control of malathion formulations and for toxicological studies. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.[3][4]

Experimental Protocol: Reversed-Phase HPLC for this compound Determination

This protocol is adapted from established methods for the analysis of this compound in malathion technical concentrates and formulations.[2]

Objective: To separate and quantify this compound from malathion and other impurities using reversed-phase HPLC with UV detection.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Analytical Column: A reversed-phase C18 column (e.g., Phenomenex Prodigy ODS2, 5 µm, 150 mm x 4.6 mm) is suitable. For improved separation, connecting two such columns in series can be effective.[3]

-

Guard Column: A compatible guard column should be used to protect the analytical column.

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound reference standard (of known purity)

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Gradient of Acetonitrile and Water[3] |

| Flow Rate | 1.5 mL/min[3] |

| Column Temperature | 50 °C[3] |

| Detection Wavelength | 220 nm[7] |

| Injection Volume | 10 µL |

Procedure:

-

Standard Preparation:

-

Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., 75% v/v acetonitrile/water) to prepare a stock solution of known concentration.[2]

-

Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

-

-

Sample Preparation (for Malathion Technical Concentrate):

-

Accurately weigh an appropriate amount of the malathion sample into a volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

-

The solution may require further dilution to bring the this compound concentration within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Inject the calibration standards, followed by the sample solutions.

-

Record the chromatograms and integrate the peak area for this compound.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

-

Calculate the percentage of this compound in the original sample.

-

Toxicological Profile: Mechanism of Action

The primary mechanism of toxicity for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE).[1] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine at cholinergic synapses.

Acetylcholinesterase Inhibition Pathway

Inhibition of AChE by this compound leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors.[1] This overstimulation disrupts normal nerve function, leading to a range of toxic effects. The process involves the phosphorylation of a serine residue in the active site of AChE by this compound, forming a stable, covalent bond.[8] This renders the enzyme inactive.

The stereochemistry of this compound plays a significant role in its inhibitory potency.[8] Studies have shown that different stereoisomers can exhibit varying degrees of AChE inhibition.[9]

Figure 1. Signaling pathway of acetylcholinesterase inhibition by this compound.

Cytotoxicity and Genotoxicity

In addition to its neurotoxicity, this compound has been shown to exhibit cytotoxicity and genotoxicity. Studies using human liver HepaRG cells have demonstrated that this compound can reduce cell viability and induce caspase-3 activity, a marker of apoptosis.[10] In contrast, malathion showed significantly lower cytotoxicity.[10] Both compounds, however, were found to have comparable genotoxic effects at low concentrations.[10] Furthermore, this compound can inhibit carboxylesterases, which are involved in the detoxification of malathion, potentially exacerbating the toxicity of malathion formulations.[10]

Conclusion

This compound is a toxicologically significant impurity in malathion formulations, primarily due to its potent inhibition of acetylcholinesterase. A thorough understanding of its chemical properties, formation, and biological activity is essential for ensuring the safety and efficacy of malathion-based products. The analytical methods and toxicological data presented in this guide provide a valuable resource for researchers, scientists, and drug development professionals working in related fields. The detailed HPLC protocol offers a practical tool for the accurate quantification of this compound, while the visualized signaling pathway of AChE inhibition clarifies its mechanism of action at a molecular level. Further research into the stereospecific toxicity and the combined effects of this compound with malathion and its other metabolites will continue to be an important area of investigation.

References

- 1. Malathion Technical Fact Sheet [npic.orst.edu]

- 2. fao.org [fao.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, absolute configuration, and analysis of malathion, malaoxon, and this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Malathion (Ref: OMS 1) [sitem.herts.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. congress.sctm.mk [congress.sctm.mk]

- 8. benchchem.com [benchchem.com]

- 9. Inhibition of acetylcholinesterase by (1S,3S)-isomalathion proceeds with loss of thiomethyl: kinetic and mass spectral evidence for an unexpected primary leaving group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Impact of this compound on malathion cytotoxicity and genotoxicity in human HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of Isomalathion: A Technical Guide for Researchers

For research and development purposes only. Isomalathion is a toxic compound and should be handled with extreme caution by trained professionals in a controlled laboratory setting.

This technical guide provides a comprehensive overview of the synthesis and purification of this compound for research applications. This compound, an isomer of the widely used organophosphate insecticide malathion, is a critical compound for toxicological studies and the development of analytical standards. This document outlines detailed synthetic pathways, purification protocols, and analytical methods for the preparation of this compound, with a focus on providing practical, actionable information for researchers, scientists, and professionals in drug development.

Synthesis of this compound Stereoisomers

The synthesis of this compound stereoisomers can be achieved through multiple pathways, primarily involving the strategic introduction of asymmetry at the phosphorus center. Two established methods are detailed below, both of which utilize the resolution of chiral intermediates to obtain specific stereoisomers.[1][2][3][4]

Method 1: S-methylation of Resolved des-Methyl Malathion Thioacids

This pathway involves the preparation of des-methyl malathion thioacids, followed by resolution using a chiral resolving agent like strychnine, and subsequent S-methylation to yield the desired this compound stereoisomers.[3]

Method 2: Reaction of Resolved O,S-dimethyl phosphorothioic acid salts with Diethyl Malate Triflate

An alternative approach involves the reaction of resolved O,S-dimethyl phosphorothioic acid salts with the triflate of (R)- or (S)-diethyl malate.[3] This method also employs an alkaloid, such as strychnine, for the resolution of the phosphorus-containing intermediate.[2]

A generalized workflow for the synthesis of this compound stereoisomers is presented below.

Detailed Experimental Protocols

The following are generalized experimental protocols based on published literature.[1][4] Researchers should consult the original publications for specific details and safety precautions.

General Procedure for the Preparation of this compound Stereoisomers from Strychnine-O,O,-dimethyl Phosphorothioate Salt

-

Reaction Setup: To a stirring solution of the resolved strychnine-O,O,-dimethyl phosphorothioate salt in a suitable solvent (e.g., a mixture of methanol and acetone), add one equivalent of dimethyl sulfate.[1]

-

Reaction Conditions: Bring the solution to reflux and maintain for approximately 3 hours.[1]

-

Precipitation: After reflux, add ethyl ether to precipitate the sulfate salt.[1]

-

Work-up: Filter the reaction mixture and concentrate the filtrate to obtain an oil.[1]

-

Purification: Purify the resulting oil via flash chromatography.[1]

Purification of this compound

The purification of this compound is crucial to remove starting materials, byproducts, and other impurities, such as malathion.[1] Flash chromatography is a commonly employed technique for the separation of this compound stereoisomers.[1]

Flash Chromatography Protocol

A general protocol for the purification of this compound using flash chromatography is as follows:

-

Column Preparation: Pack a suitable glass column with silica gel.

-

Sample Loading: Dissolve the crude this compound oil in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with a solvent system such as a mixture of petroleum ether and ethyl ether (e.g., 1:2 v/v).[1]

-

Fraction Collection: Collect fractions and monitor the separation using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Solvent Removal: Combine the fractions containing the purified this compound and remove the solvent under reduced pressure to yield the final product as a colorless oil.[1]

The purification process can be visualized as a sequential workflow.

Analytical Methods for Purity Assessment

The purity of synthesized this compound must be rigorously assessed. Several analytical techniques are well-suited for this purpose.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with an ODS2 column is a common method for separating this compound from malathion and other impurities.[5][6]

-

Gas Chromatography (GC): GC coupled with a suitable detector can also be used for purity analysis.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is particularly useful for characterizing organophosphorus compounds like this compound and can provide information about purity.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and analysis of this compound.

Table 1: Synthesis and Physical Data of this compound Stereoisomers

| Parameter | Value | Reference |

| Typical Yield | 77% (for a 1:1 diastereomeric mixture) | [4] |

| Appearance | Colorless oil | [1] |

| 31P NMR Chemical Shift (δ) | 38.17, 38.21 ppm (for a diastereomeric mixture) | [4] |

Table 2: Chromatographic and Spectroscopic Data

| Technique | Column/Conditions | Detection | Typical Retention Factor (Rf) / Chemical Shift (δ) | Reference |

| Flash Chromatography | Silica gel, petroleum ether:ethyl ether (1:2) | - | Rf = 0.42 and 0.30 (for diastereomers) | [1] |

| HPLC | Reversed-phase ODS2 | UV absorption | - | [5] |

| 31P NMR | - | - | δ 78.79 ppm (for an intermediate) | [1] |

Disclaimer: The information provided in this guide is intended for research and development purposes only. This compound is a toxic substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. All chemical reactions should be performed by qualified individuals with a thorough understanding of the potential hazards.

References

Isomalathion: A Technical Guide to its History, Toxicity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isomalathion, a toxic isomer of the widely used organophosphate insecticide malathion, represents a significant concern in toxicology and public health. This technical guide provides a comprehensive overview of the history of this compound's discovery, its mechanism of toxicity, and notable poisoning incidents. It details the chemical transformation of malathion to the more potent this compound and outlines its dual inhibitory action on acetylcholinesterase (AChE) and carboxylesterases, which synergistically enhances toxicity. A major focus is the 1976 poisoning epidemic in Pakistan, which starkly highlighted the dangers of this compound contamination in malathion formulations. This guide furnishes detailed quantitative toxicological data, experimental protocols for its synthesis and analysis, and visual diagrams of key pathways to serve as a critical resource for the scientific community.

Introduction: The Emergence of a Toxic Isomer

This compound is not intentionally synthesized for use as a pesticide but arises from the thermal isomerization of its parent compound, malathion.[1] This conversion can occur during the manufacturing process or through improper storage of malathion formulations at elevated temperatures.[2][3] The structural difference between malathion and this compound, a thiono-thiolo rearrangement, results in a significant increase in toxicity.[1]

The discovery of this compound's hazardous potential was tragically highlighted by a major public health crisis. Its presence as a contaminant in malathion products has been directly linked to severe poisoning incidents, underscoring the importance of stringent quality control in the production and storage of organophosphate insecticides.[3]

The 1976 Pakistan Poisoning Incident: A Case Study in this compound Toxicity

In 1976, a devastating epidemic of organophosphate poisoning occurred among 7,500 malaria control field workers in Pakistan.[4] An estimated 2,800 individuals experienced symptoms of intoxication, and tragically, five deaths were reported.[3][4] Investigations revealed that the malathion formulations used were heavily contaminated with this compound.[4]

The toxicity was most severe with products containing higher concentrations of this impurity.[4] The incident was exacerbated by poor work practices, leading to excessive skin contact with the pesticide.[4] The outbreak was ultimately controlled by halting the use of the most contaminated formulations and implementing improved safety protocols.[4] This event served as a critical turning point, bringing to light the severe health risks associated with this compound and prompting stricter regulations on the purity of malathion products.

Mechanism of Toxicity: A Two-Pronged Assault

The heightened toxicity of this compound stems from its potent inhibition of two key enzyme systems: acetylcholinesterase (AChE) and carboxylesterases.[2][3]

Acetylcholinesterase Inhibition

Like other organophosphates, this compound's primary mode of action is the inhibition of AChE, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[5] By phosphorylating a serine residue in the active site of AChE, this compound renders the enzyme inactive.[5] This leads to an accumulation of acetylcholine at nerve synapses, resulting in continuous nerve stimulation and the characteristic symptoms of cholinergic crisis: headache, nausea, blurred vision, muscle tremors, convulsions, and in severe cases, respiratory failure and death.[6]

Carboxylesterase Inhibition and Potentiation of Malathion Toxicity

Mammals, including humans, possess carboxylesterases that play a vital role in detoxifying malathion by hydrolyzing its carboxyl ester linkages.[2][7] This detoxification pathway is significantly faster than the metabolic conversion of malathion to its toxic metabolite, malaoxon.[7] However, this compound is a potent inhibitor of these protective carboxylesterases.[7][8][9] By disabling this detoxification mechanism, this compound allows malathion and malaoxon to persist and accumulate in the body, thereby dramatically potentiating their toxicity.[2][3][7] this compound has been shown to be a potent noncompetitive inhibitor of human hepatic carboxylesterase.[8]

Quantitative Toxicology Data

The following tables summarize the acute toxicity of malathion and the inhibitory potency of this compound.

Table 1: Acute Toxicity of Malathion

| Species | Route | LD50/LC50 Value | Reference(s) |

| Rat | Oral | 5400-5700 mg/kg | [6][10] |

| Rat | Dermal | >2000 mg/kg | [6][10] |

| Rat | Inhalation | >5.2 mg/L | [6][10] |

| Mouse | Oral | 400-4000 mg/kg | [10] |

| Rabbit | Dermal | 4100-8800 mg/kg | [10] |

Note: The acute oral LD50 of this compound in rats has been reported as 89 mg/kg, highlighting its significantly greater toxicity compared to malathion.[6]

Table 2: Inhibitory Potency (IC50) of this compound and its Stereoisomers against Acetylcholinesterase

| Compound | Enzyme Source | IC50 (M) | Reference(s) |

| This compound (racemic) | Bovine Erythrocyte | (3.2 ± 0.3) x 10⁻⁶ | [5][11] |

| (1R, 3R)-Isomalathion | Hen Brain | 8.93 x 10⁻⁸ | [1][5] |

| (1R, 3S)-Isomalathion | Hen Brain | - | [1] |

| (1S, 3R)-Isomalathion | Hen Brain | - | [1] |

| (1S, 3S)-Isomalathion | Hen Brain | 1.354 x 10⁻⁶ | [1][5] |

Note: The stereochemistry of this compound significantly influences its inhibitory activity, with the (1R, 3R) isomer being the most potent.[1][5]

Table 3: Inhibition of Human Hepatic Carboxylesterase by this compound and Other Organophosphates

| Inhibitor | Inhibition Constant (Ki) | Reference(s) |

| This compound | 0.6 µM | [8] |

| Chlorpyrifos | 7.5 µM | [8] |

| Parathion | 50 µM | [8] |

| Chlorpyrifos-oxon | 22 nM | [8] |

Experimental Protocols

Synthesis of this compound via Thermal Isomerization of Malathion

This protocol describes a general method for the laboratory-scale synthesis of this compound from malathion for use as an analytical standard. Caution: Malathion and this compound are toxic. All work should be performed in a certified fume hood with appropriate personal protective equipment.

Materials:

-

Malathion (analytical grade)

-

Heating mantle or oil bath with temperature control

-

Round-bottom flask

-

Reflux condenser

-

Nitrogen or argon gas supply

-

High-Performance Liquid Chromatography (HPLC) system for monitoring the reaction

Procedure:

-

Place a known quantity of malathion into a round-bottom flask.

-

Assemble the reflux apparatus in a fume hood.

-

Purge the system with an inert gas (nitrogen or argon) to minimize oxidation.

-

Heat the malathion to a temperature of approximately 150°C.[12] The isomerization process is temperature-dependent.

-

Maintain the temperature and periodically withdraw small aliquots of the reaction mixture for HPLC analysis to monitor the formation of this compound and the depletion of malathion.

-

Continue heating until the desired conversion to this compound is achieved. The reaction time will vary depending on the temperature.

-

Once the reaction is complete, allow the mixture to cool to room temperature under the inert atmosphere.

-

The resulting product will be a mixture containing this compound, unreacted malathion, and potentially other degradation products. Further purification by chromatographic methods may be necessary depending on the required purity of the this compound standard.

Determination of this compound IC50 for Acetylcholinesterase using the Ellman Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound for AChE using the colorimetric Ellman's method.[5]

Materials:

-

Acetylcholinesterase (AChE) from a specified source (e.g., bovine erythrocyte)

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

This compound stock solution of known concentration

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of AChE in phosphate buffer.

-

Prepare a solution of DTNB in phosphate buffer.

-

Prepare a solution of ATCI in deionized water.

-

Prepare a serial dilution of this compound in the appropriate solvent (e.g., ethanol or DMSO) and then dilute further in phosphate buffer.

-

-

Assay Setup in a 96-well Plate:

-

Blank wells: Buffer and DTNB.

-

Control wells (100% activity): Buffer, DTNB, AChE solution, and the solvent used for this compound.

-

Test wells: Buffer, DTNB, AChE solution, and the various dilutions of this compound.

-

-

Pre-incubation:

-

Add the buffer, DTNB, AChE, and this compound/solvent to the respective wells.

-

Mix gently and incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.[5]

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the ATCI solution to all wells except the blanks.

-

Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm over time (kinetic measurement). The rate of color change is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] * 100

-

Plot the % Inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity.[5]

-

Analytical Method for this compound Detection in Malathion Formulations by HPLC

This protocol is adapted from established methods for the quantification of this compound in technical malathion and its formulations.[13]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column.

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound reference standard

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture). From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation:

-

Accurately weigh a sample of the malathion formulation.

-

Dissolve the sample in the mobile phase solvent (acetonitrile/water).

-

Sonication may be used to ensure complete dissolution.

-

Centrifuge or filter the sample to remove any particulate matter.

-

-

HPLC Analysis:

-

Set the HPLC conditions (e.g., mobile phase composition, flow rate, column temperature, and UV detection wavelength).

-

Inject the calibration standards to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.

-

-

Quantification:

-

Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Conclusion

This compound poses a significant toxicological threat due to its formation from malathion and its potent dual-inhibitory mechanism of action. The 1976 Pakistan incident remains a stark reminder of the potential consequences of its presence in pesticide formulations. A thorough understanding of its toxicology, coupled with robust analytical methods for its detection and quantification, is essential for ensuring the safety of agricultural workers and the general public. This technical guide provides a foundational resource for researchers and professionals working to mitigate the risks associated with this hazardous compound.

References

- 1. Relative potencies of the four stereoisomers of this compound for inhibition of hen brain acetylcholinesterase and neurotoxic esterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Epidemic malathion poisoning in Pakistan malaria workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. aphis.usda.gov [aphis.usda.gov]

- 7. Kinetic analysis suggests that malathion at low environmental exposures is not toxic to humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Malathion detoxification by human hepatic carboxylesterases and its inhibition by this compound and other pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Properties and inhibition of rat malathion carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Malathion Technical Fact Sheet [npic.orst.edu]

- 11. Inhibition of AChE by malathion and some structurally similar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biodiversitylibrary.org [biodiversitylibrary.org]

- 13. fao.org [fao.org]

Isomalathion mode of action as a cholinesterase inhibitor

An In-depth Technical Guide on the Core Mode of Action of Isomalathion as a Cholinesterase Inhibitor

Introduction

This compound is an organophosphate compound, notable both as a potent acetylcholinesterase (AChE) inhibitor and as a significant impurity that can form during the manufacturing or storage of the insecticide malathion, particularly at elevated temperatures.[1] While structurally an isomer of malathion, this compound exhibits significantly greater toxicity due to its more potent inhibition of acetylcholinesterase, the primary target of organophosphate insecticides.[1][2] This guide provides a detailed technical overview of this compound's mechanism of action, presents quantitative data on its inhibitory potency, outlines the standard experimental protocols for its study, and illustrates the core pathways and workflows involved.

Mechanism of Action: Irreversible Cholinesterase Inhibition

The primary toxic action of this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE).[3][4][5] AChE is a critical enzyme responsible for terminating nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh).[1][6]

Phosphorylation of the AChE Active Site

The inhibition process involves the irreversible phosphorylation of a serine hydroxyl group within the active site of the AChE enzyme.[3][7][8] This covalent modification renders the enzyme non-functional. The reaction proceeds as follows:

-

Initial Binding: this compound, acting as a substrate analog, initially forms a reversible complex with the AChE active site.

-

Phosphorylation: The phosphorus atom of this compound is attacked by the serine residue, leading to the formation of a stable, covalent phosphothiolated enzyme conjugate.[9]

-